molecular formula C16H18Cl2N4OS B4664408 2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4664408
M. Wt: 385.3 g/mol
InChI Key: OOQBVDXANICIOZ-UHFFFAOYSA-N
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Description

2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a dichlorobenzyl group and a thiazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine and thiazole intermediates. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, often using halogenated reagents. Common reagents and conditions for these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to yield major products like substituted thiazoles or piperazines.

Scientific Research Applications

2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE stands out due to its unique combination of a piperazine ring with a dichlorobenzyl and thiazole group. Similar compounds include:

    This compound derivatives: These may have different substituents on the piperazine or thiazole rings.

    Thiazole-based compounds: Known for their diverse biological activities.

    Piperazine derivatives: Widely studied for their pharmacological properties.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4OS/c17-13-2-1-12(9-14(13)18)10-21-4-6-22(7-5-21)11-15(23)20-16-19-3-8-24-16/h1-3,8-9H,4-7,10-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQBVDXANICIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(3,4-DICHLOROBENZYL)-1-PIPERAZINYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

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